[(4-Bromophenyl)methyl](3-methoxypropyl)amine
Description
(4-Bromophenyl)methylamine (CAS 106027-50-3) is a secondary amine featuring a 4-bromobenzyl group and a 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.15 g/mol . The bromine atom at the para position of the phenyl ring enhances hydrophobicity and may facilitate halogen bonding in molecular interactions. The 3-methoxypropyl group contributes moderate polarity, balancing lipophilicity and solubility. Current data indicate the compound is temporarily unavailable commercially, with unspecified storage conditions and safety profiles .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
OYSSYESCKNWCGW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Bromophenyl)methylamine involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-80°C
Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of (4-Bromophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. The bromophenyl group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
(4-Bromophenyl)methylamine hydrochloride (CAS 99177-33-0)
- Molecular Formula : C₁₀H₁₅BrN·HCl
- Key Differences: Replaces the 3-methoxypropyl group with an isopropyl chain. The hydrochloride salt enhances water solubility compared to the free base of the target compound.
1-(4-Bromophenyl)ethylamine (CAS 1008506-15-7)
- Molecular Formula: C₁₂H₁₈BrNO
- Key Differences : Substitutes the benzyl methyl group with an ethyl spacer. This modification introduces steric bulk near the aromatic ring, which may alter binding affinities in receptor-ligand interactions. The molecular weight (272.18 g/mol) is slightly higher than the target compound .
Analogues with Heterocyclic or Fluorinated Substituents
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
- Molecular Formula : C₁₅H₂₂BrFN₂
- Key Differences : Incorporates a fluorine atom at the phenyl ring’s meta position and a piperidine-containing alkyl chain. Fluorination increases electronegativity and metabolic stability. The piperidine group introduces basicity, favoring interactions with acidic biological targets (e.g., enzymes or ion channels) .
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine (CAS 86-22-6)
- Molecular Formula : C₁₆H₁₈BrN₂
- Key Differences : Features a pyridine ring and dimethylamine group. The pyridine’s nitrogen enables hydrogen bonding and coordination with metal ions, while the dimethylamine enhances lipophilicity. This structure may favor central nervous system activity due to increased blood-brain barrier penetration .
Compounds with Alternative Aromatic Systems
Methyl(3-(4-methoxyphenoxy)propyl)amine
- Molecular Formula: C₁₁H₁₇NO₂
- Key Differences: Replaces the bromophenyl group with a 4-methoxyphenoxy moiety.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (4-Bromophenyl)methylamine | C₁₁H₁₆BrNO | 258.15 | 4-Bromobenzyl, 3-methoxypropyl | Moderate polarity, halogen bonding |
| (4-Bromophenyl)methylamine HCl | C₁₀H₁₅BrN·HCl | 256.60 | Isopropyl, hydrochloride salt | Enhanced solubility, reduced polarity |
| 1-(4-Bromophenyl)ethylamine | C₁₂H₁₈BrNO | 272.18 | Ethyl-bromophenyl, 3-methoxypropyl | Increased steric bulk |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | C₁₅H₂₂BrFN₂ | 329.25 | Fluorinated phenyl, piperidine | High basicity, metabolic stability |
| [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine | C₁₆H₁₈BrN₂ | 321.23 | Pyridine, dimethylamine | CNS-targeting potential |
Research Implications
- Halogen Effects : The bromine atom in the target compound supports halogen bonding, useful in crystal engineering or inhibitor design .
- Alkoxy Chain Flexibility : The 3-methoxypropyl group’s ether oxygen may participate in hydrogen bonding, enhancing solubility without excessive hydrophilicity.
- Pharmacological Potential: Analogues with piperidine or pyridine groups (e.g., ) show promise in targeting neurological or enzymatic systems, whereas the target compound’s simpler structure may favor metabolic stability.
Biological Activity
(4-Bromophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromo-substituted phenyl group and a methoxypropylamine moiety. The presence of the bromine atom and the methoxy group plays a crucial role in modulating its biological interactions.
Molecular Formula: C12H16BrN
Molecular Weight: 270.17 g/mol
CAS Number: 1343608-34-3
The biological activity of (4-Bromophenyl)methylamine can be attributed to its ability to interact with various biological targets:
- Hydrogen Bonding: The methoxy group can form hydrogen bonds with polar residues in proteins, enhancing binding affinity.
- π-π Interactions: The bromophenyl moiety engages in π-π stacking interactions with aromatic amino acids, which may stabilize protein-ligand complexes.
- Enzyme Modulation: These interactions can lead to modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to (4-Bromophenyl)methylamine exhibit significant antimicrobial properties. A study demonstrated that derivatives of substituted phenylamines often show potent activity against various bacterial strains due to their ability to disrupt microbial cell function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Candida albicans | 15 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity. A comparative study highlighted its effectiveness against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Aspergillus niger | 20 | |
| Candida krusei | 25 |
Anticancer Potential
The anticancer properties of (4-Bromophenyl)methylamine have been explored in vitro. Research findings suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study examined the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Synthesis and Derivatives
The synthesis of (4-Bromophenyl)methylamine typically involves multi-step organic reactions. One potential route includes the reaction of a bromo-substituted phenol with methoxypropylamine under basic conditions.
Synthetic Route Example:
- Bromination of phenol to obtain 4-bromo-phenol.
- Alkylation with methoxypropylamine to yield the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
